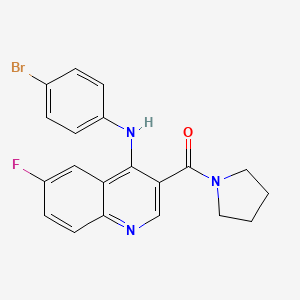

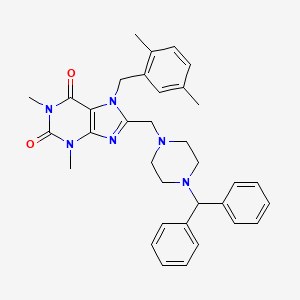

(4-((4-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including a bromophenyl group, an amino group, a fluoroquinolin group, and a pyrrolidinyl methanone group. These groups could potentially contribute to the compound’s reactivity and biological activity .

Molecular Structure Analysis

The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. The bromophenyl and fluoroquinolin groups are aromatic, which could contribute to the compound’s stability. The pyrrolidinyl group is a five-membered ring with one nitrogen atom, which could influence the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups it contains. For example, the amino group could participate in acid-base reactions, the bromophenyl group could undergo electrophilic aromatic substitution, and the carbonyl group in the methanone could undergo nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar groups like the amino group and the carbonyl group could influence the compound’s solubility .科学的研究の応用

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a specialty product for proteomics research applications, aiding in the identification and quantification of proteins, understanding their functions, and determining their interaction networks within cells .

Pharmacokinetics

The compound’s physicochemical properties suggest high gastrointestinal absorption and blood-brain barrier permeability. It is not a substrate for P-glycoprotein, which means it may have a lower likelihood of being expelled from the brain or other tissues, enhancing its potential as a central nervous system-active drug .

Drug Discovery

Due to its inhibitory action on cytochrome P450 1A2, this molecule could be a valuable tool in drug discovery, particularly in the development of drugs that require specific metabolic profiles. Its interaction with this enzyme can help in understanding drug metabolism and optimizing pharmacokinetic properties .

Chemical Synthesis

The compound can serve as a building block in chemical synthesis, especially in the creation of complex molecules. Its bromine atom can undergo various organic reactions, making it a versatile reagent for constructing new chemical entities .

Medicinal Chemistry

In medicinal chemistry, this compound’s structural features, such as the pyrrolidine ring and the quinolinyl moiety, are often found in molecules with biological activity. It could be used to synthesize new compounds with potential therapeutic effects .

Lead Compound Optimization

The compound’s properties, like its moderate lipophilicity and synthetic accessibility, make it a good candidate for lead optimization in drug development. It can be modified to improve its drug-like characteristics and evaluated for efficacy and safety in biological systems .

Neuropharmacology

Given its potential to cross the blood-brain barrier, this compound could be explored for neuropharmacological applications. It might be used to develop treatments for neurological disorders by targeting brain-specific pathways or receptors .

Safety and Toxicology

The safety profile of this compound, indicated by its hazard statements and precautionary measures, is essential for its handling and use in laboratory settings. Understanding its toxicological impact is crucial for developing safe and effective drugs .

作用機序

Target of action

The exact targets of this compound are unknown. Compounds containing quinoline, bromophenyl, and pyrrolidine rings have been found to interact with various biological targets, including enzymes, receptors, and ion channels .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Quinoline derivatives, for example, have been found to interfere with various biochemical pathways, including those involved in inflammation and cell proliferation .

特性

IUPAC Name |

[4-(4-bromoanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrFN3O/c21-13-3-6-15(7-4-13)24-19-16-11-14(22)5-8-18(16)23-12-17(19)20(26)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJOATVCXVTLNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2974883.png)

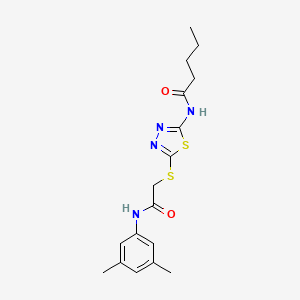

![N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2974896.png)

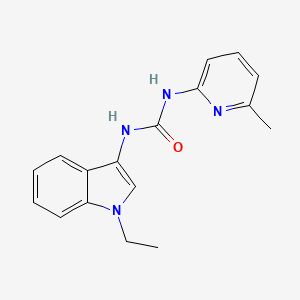

![N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2974897.png)

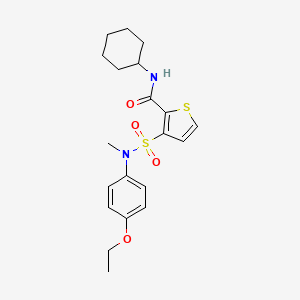

![(E)-2-(benzo[d][1,3]dioxol-5-yl)-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2974898.png)

![N-tert-butyl-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2974900.png)

![N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B2974905.png)

![4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide](/img/structure/B2974906.png)